molecular formula C23H24O6 B2925074 ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate CAS No. 299951-66-9

ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate

Cat. No.: B2925074
CAS No.: 299951-66-9
M. Wt: 396.439
InChI Key: KTNSUELVXKUIRL-UHFFFAOYSA-N
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Description

Ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate is a synthetic chromen-4-one (chromone) derivative featuring a 4-oxo-4H-chromen core substituted at position 3 with a 4-(propan-2-yloxy)phenyl group and at position 7 with an ethyl propanoate ester. Chromones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The ethyl propanoate ester further contributes to solubility and metabolic stability .

Properties

IUPAC Name

ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-5-26-23(25)15(4)29-18-10-11-19-21(12-18)27-13-20(22(19)24)16-6-8-17(9-7-16)28-14(2)3/h6-15H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNSUELVXKUIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the chromenyl core. This intermediate is then reacted with 4-(propan-2-yloxy)benzaldehyde under acidic conditions to introduce the phenyl ring with the propan-2-yloxy group. The final step involves esterification with ethyl bromoacetate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate involves its interaction with specific molecular targets and pathways. The chromenyl core and phenyl ring allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation or oxidative stress, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Chromen-4-one Core

The target compound’s structural analogs differ primarily in substituents at positions 3, 4, 6, and 7 of the chromen-4-one scaffold. Key comparisons include:

Position 3 Substituents
  • Ethyl 2-((4-(3-Nitrophenyl)-2-oxo-2H-chromen-7-yl)oxy)propanoate Substituent: 3-Nitrophenyl (electron-withdrawing nitro group). Molecular Formula: C₂₀H₁₇NO₇.
  • 2-Ethoxyethyl 2-[3-(4-Chlorophenyl)-4-oxochromen-7-yl]oxypropanoate Substituent: 4-Chlorophenyl (electron-withdrawing chlorine) with an ethoxyethyl ester. Molecular Formula: C₂₃H₂₁ClO₆. Impact: Chlorine enhances electrophilicity, while the ethoxyethyl ester may increase metabolic stability compared to ethyl esters .
Position 7 Substituents
  • Ethyl 3-(4-Methyl-2-oxo-7-propoxychromen-3-yl)propanoate Substituent: Propoxy at position 7 and methyl at position 4. Molecular Formula: C₁₈H₂₂O₅. Impact: Propoxy enhances lipophilicity, while the methyl group at position 4 may sterically hinder interactions with biological targets .
  • Ethyl 3-(6-Chloro-4-Methyl-2-oxo-7-propoxychromen-3-yl)propanoate Substituent: Chloro at position 6, methyl at position 4, and propoxy at position 5. Molecular Formula: C₁₈H₂₁ClO₅.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP (XLogP3) Hydrogen Bond Acceptors Key Substituents
Target Compound C₂₂H₂₂O₆ 406.4 3.5–4.0* 6 3-(4-Isopropyloxyphenyl), 7-ester
Ethyl 2-((4-(3-Nitrophenyl)-2-oxo-...) C₂₀H₁₇NO₇ 383.36 2.8 7 3-Nitrophenyl
2-Ethoxyethyl 2-[3-(4-Chlorophenyl)... C₂₃H₂₁ClO₆ 428.8 4.2 6 4-Chlorophenyl, ethoxyethyl ester
Ethyl 3-(4-Methyl-2-oxo-7-propoxychr.) C₁₈H₂₂O₅ 318.4 3.1 5 4-Methyl, 7-propoxy
Ethyl 3-(6-Chloro-4-Methyl-2-oxo-...) C₁₈H₂₁ClO₅ 352.8 3.8 5 6-Chloro, 4-methyl

*Estimated based on similar chromen-4-one derivatives .

Biological Activity

Overview of Ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate

This compound is characterized by its flavonoid structure, which contributes to its pharmacological properties. Flavonoids are known to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

Chemical Structure

The chemical structure can be represented as follows:

C19H22O5\text{C}_{19}\text{H}_{22}\text{O}_{5}

This structure includes a chromenone moiety that is essential for its biological activity.

Antioxidant Activity

Flavonoids are recognized for their antioxidant properties. This compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders.

Anti-inflammatory Effects

Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines. It modulates the nuclear factor kappa B (NF-kB) pathway, leading to reduced inflammation in various models. This makes it a potential candidate for treating inflammatory diseases.

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest. Notably, it has been effective against breast and colon cancer cells in vitro.

  • Inhibition of Cell Proliferation : The compound affects the signaling pathways involved in cell growth.
  • Induction of Apoptosis : It activates caspases and alters mitochondrial membrane potential.
  • Modulation of Enzyme Activity : this compound influences the activity of cytochrome P450 enzymes, which play a role in drug metabolism and detoxification.

Study 1: Antioxidant Capacity Evaluation

A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control groups.

Assay TypeIC50 Value (µM)
DPPH25
ABTS30

Study 2: Anti-inflammatory Activity

In a murine model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, demonstrating its efficacy in reducing inflammation.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15070
IL-620090

Study 3: Anticancer Efficacy

In vitro studies showed that treatment with this compound led to significant apoptosis in breast cancer cells.

Cell LineViability (%) ControlViability (%) Treated
MCF7 (Breast Cancer)10040
HT29 (Colon Cancer)10050

Q & A

Q. What are the validated synthetic routes for ethyl 2-({4-oxo-3-[4-(propan-2-yloxy)phenyl]-4H-chromen-7-yl}oxy)propanoate?

A common approach involves coupling reactions using carbodiimide catalysts (e.g., EDC·HCl) with DMAP as a nucleophilic catalyst. For example, analogous chromene derivatives have been synthesized via condensation of phenolic intermediates with propanoate esters in dichloromethane (DCM), yielding products with >90% purity after chromatographic purification . Optimization of solvent systems (e.g., DCM vs. THF) and stoichiometric ratios of reactants can further improve yields.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Multinuclear NMR spectroscopy (¹H, ¹³C) is critical for verifying substituent positioning and ester linkage integrity. High-resolution mass spectrometry (HRMS-ESI) should match theoretical m/z values within 5 ppm error. For crystalline derivatives, X-ray diffraction (supported by software like SADABS and SAINT) provides definitive structural confirmation .

Q. What analytical techniques are recommended for purity assessment?

  • HPLC-UV/Vis : Use reversed-phase C18 columns with acetonitrile/water gradients to detect impurities.
  • TLC : Monitor reaction progress using silica gel plates and UV visualization.
  • Elemental Analysis : Validate elemental composition (C, H, O) to confirm purity >95% .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

Quantum chemical calculations (e.g., DFT-based reaction path searches) can model transition states and intermediates for reactions like nucleophilic substitutions or ester hydrolyses. Institutions like ICReDD integrate these methods with experimental data to narrow optimal reaction conditions, reducing trial-and-error approaches .

Q. How to resolve contradictions in catalytic efficiency data across different studies?

Conduct controlled comparative studies by varying:

  • Catalyst systems (e.g., EDC·HCl vs. DCC).
  • Solvent polarity (e.g., DCM vs. DMF).
  • Temperature gradients (25°C vs. 40°C). Use kinetic profiling (e.g., in situ IR spectroscopy) to track intermediate formation and identify rate-limiting steps .

Q. What methodologies optimize reaction yields while minimizing by-products?

  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., catalyst loading, solvent volume).
  • Membrane Separation : Use nanofiltration or solvent-resistant membranes to isolate the target compound from low-MW by-products .

Q. How do structural modifications at the propanoate moiety affect bioactivity?

Structure-activity relationship (SAR) studies on analogs (e.g., methyl or ethoxyethyl esters) reveal that bulkier substituents reduce solubility but enhance membrane permeability. For example, glycosylation at the propanoate oxygen (as seen in isoflavonoid derivatives) can modulate bioavailability .

Q. What are the challenges in crystallizing this compound for X-ray diffraction?

The flexible propanoate chain and hydrophobic aryl groups often hinder crystallization. Strategies include:

  • Co-crystallization : Use small-molecule co-formers (e.g., carboxylic acids).
  • Temperature Gradients : Slow cooling from DMSO or DMF solutions.
  • Seeding : Introduce microcrystals of structurally similar chromene derivatives .

Q. How to design kinetic studies for its degradation under various conditions?

  • Hydrolytic Stability : Use pH-buffered solutions (2.0–12.0) with LC-MS monitoring to track ester bond cleavage.
  • Photodegradation : Expose to UV-Vis light (300–500 nm) in controlled chambers, analyzing products via HRMS .

Q. What interdisciplinary approaches integrate computational and experimental data for reaction mechanism elucidation?

Combine:

  • Molecular Dynamics Simulations : Predict solvent effects on reaction pathways.
  • In Situ Spectroscopy : Raman or NMR to validate computational intermediates.
  • Machine Learning : Train models on historical reaction data to predict optimal conditions for new derivatives .

Methodological Notes

  • Synthetic Validation : Cross-reference NMR shifts with databases (e.g., PubChem) for analogous chromene systems .
  • Data Reproducibility : Archive raw spectra and chromatograms in open-access repositories for peer validation.
  • Safety Protocols : Use hazard codes (e.g., GHS) from sources like ECHA to handle reactive intermediates .

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